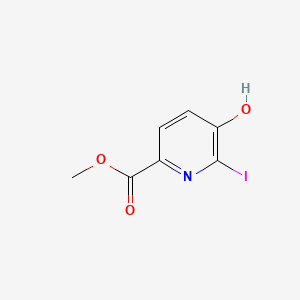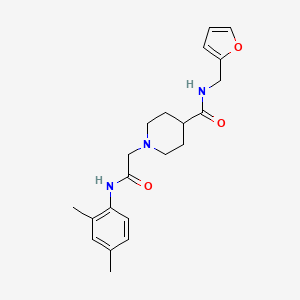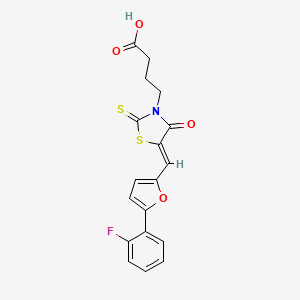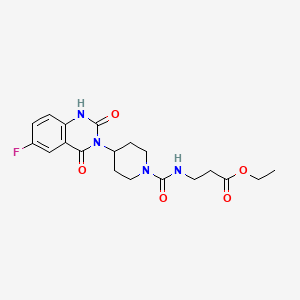
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. The thiazole ring in the compound can be modified to target a range of microbial pathogens. For instance, thiazole derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida species . The sulfonyl and benzamido groups attached to the thiazole ring in this compound could potentially enhance its antimicrobial efficacy.
Antitumor and Cytotoxic Activity
Thiazoles also exhibit significant antitumor and cytotoxic activities. They can act as antineoplastic drugs, interfering with cell division and growth in cancer cells. The presence of the dimethylpiperidinyl group may influence the compound’s ability to bind to tumor cell receptors or enzymes, thereby enhancing its antitumor potential .
Neuroprotective Applications
The piperidine moiety is often associated with neuroprotective effects. Compounds containing piperidine rings have been studied for their potential to protect neuronal cells against damage and degeneration. This compound’s piperidine derivative could be explored for treating neurodegenerative diseases or preventing neurotoxicity .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives are known to possess anti-inflammatory and analgesic activities. They can inhibit the production of inflammatory mediators and reduce pain perception. The ethyl thiazole-4-carboxylate structure of this compound suggests it could be developed into a drug that manages inflammation and pain .
Antiviral Properties
Some thiazole compounds have demonstrated anti-HIV activity. They can inhibit enzymes crucial for the replication of the virus, such as reverse transcriptase. Research into the antiviral applications of this compound, particularly against HIV and other viruses, could be highly beneficial .
Antihypertensive and Cardiovascular Applications
Thiazole derivatives have been investigated for their antihypertensive effects. They can act on various pathways to lower blood pressure and have potential uses in cardiovascular medicine. The specific configuration of this compound might be tailored to target cardiovascular conditions effectively .
Propiedades
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-19(25)17-12-29-20(21-17)22-18(24)15-5-7-16(8-6-15)30(26,27)23-10-13(2)9-14(3)11-23/h5-8,12-14H,4,9-11H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTGVBUQOPIMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)




![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)
![(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2980315.png)

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2980317.png)



